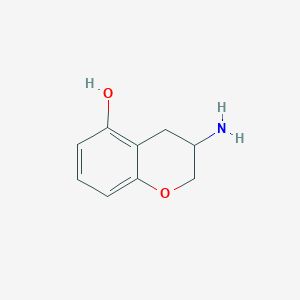![molecular formula C10H7NO B11918651 2H-Naphtho[2,3-C][1,2]oxazete CAS No. 278-02-4](/img/structure/B11918651.png)
2H-Naphtho[2,3-C][1,2]oxazete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho[2,3-C][1,2]oxazete is a heterocyclic compound with the molecular formula C10H7NO It is characterized by a fused ring system that includes both a naphthalene and an oxazete ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-C][1,2]oxazete typically involves multicomponent reactions. One common method includes the condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a catalyst. For instance, Fe3O4@nano-cellulose/TiCl has been used as a bio-based and recyclable magnetic nano-catalyst under solvent-free conditions . Another method involves the use of tannic acid as a catalyst in a one-pot three-component reaction .
Industrial Production Methods
This includes the use of heterogeneous catalysts and solvent-free conditions to minimize environmental impact and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphtho[2,3-C][1,2]oxazete undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This includes reactions where one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Applications De Recherche Scientifique
2H-Naphtho[2,3-C][1,2]oxazete has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research has explored its potential as a non-steroidal anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2H-Naphtho[2,3-C][1,2]oxazete exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . This inhibition reduces inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazines: These compounds share a similar oxazine ring structure but differ in the positioning of the nitrogen and oxygen atoms.
Naphtho[1,2-e][1,3]oxazines: These compounds have a similar fused ring system but differ in the specific arrangement of the rings.
Uniqueness
2H-Naphtho[2,3-C][1,2]oxazete is unique due to its specific ring fusion and the presence of both naphthalene and oxazete rings
Propriétés
Numéro CAS |
278-02-4 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2H-naphtho[2,3-c]oxazete |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-6-10-9(11-12-10)5-7(8)3-1/h1-6,11H |
Clé InChI |
VHRBVWIDKIDJKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)




![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)




![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
